molecular formula C11H17NO3 B12044124 Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate CAS No. 113697-85-1

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate

Cat. No.: B12044124
CAS No.: 113697-85-1
M. Wt: 211.26 g/mol
InChI Key: APMHAGIOEQOLKN-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of an ethyl ester group and a 2,2-dimethylpropyl substituent on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,2-dimethylpropylamine with ethyl 2-bromoacetate can lead to the formation of the desired oxazole ring through a cyclization process. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments. The Williamson ether synthesis is a notable method for preparing ethers, which can be adapted for the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2,2-dimethylpropyl)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl 5-(2,2-dimethylpropyl)-1,3-imidazole-4-carboxylate: Contains an additional nitrogen atom in the ring.

Uniqueness

Ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxygen atom in the oxazole ring, which imparts distinct chemical and physical properties compared to its sulfur and nitrogen analogs .

Properties

CAS No.

113697-85-1

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-(2,2-dimethylpropyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H17NO3/c1-5-14-10(13)9-8(15-7-12-9)6-11(2,3)4/h7H,5-6H2,1-4H3

InChI Key

APMHAGIOEQOLKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=N1)CC(C)(C)C

Origin of Product

United States

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